5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Discovery

This compound is not interchangeable with generic oxazole-4-carboxylic acids. The 3,4-dimethoxyphenyl substitution is essential for target binding affinity in kinase inhibitor programs (GSK-3, IRAK4) and for the fluorescence properties of derived probes. Procure this specific building block to ensure reproducibility in your anticancer SAR campaigns and chemical biology assays. Available from certified suppliers with full QA documentation; inquire about custom synthesis options for scale-up.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 89205-08-3
Cat. No. B1344496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
CAS89205-08-3
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC
InChIInChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15)
InChIKeyZMWIKEPCGCDJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS: 89205-08-3): Structural and Physicochemical Profile for Chemical Procurement and Medicinal Chemistry


5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-08-3) is a heterocyclic organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . It features a 1,3-oxazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 4-position with a carboxylic acid group . This compound belongs to the class of oxazole-4-carboxylic acids, a scaffold recognized in medicinal chemistry for its utility in generating diverse bioactive molecules, including kinase inhibitors and anticancer agents [1].

Why Generic Substitution of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (89205-08-3) is Problematic in Research and Development


Substituting 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid with a generic 'oxazole-4-carboxylic acid' analog is not chemically or functionally equivalent. The specific 3,4-dimethoxy substitution pattern on the phenyl ring is not a trivial modification; it critically influences the molecule's physicochemical properties, such as solubility and lipophilicity, and dictates its interactions with biological targets . In medicinal chemistry, small changes to substituents on a heterocyclic core can drastically alter potency, selectivity, and pharmacokinetic profiles, making a seemingly similar analog a poor proxy for this specific compound [1].

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (89205-08-3): Evidence-Based Differentiation Against Chemical Analogs


Comparative Physicochemical Properties: Lipophilicity and Solubility of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

The 3,4-dimethoxyphenyl substituent on the oxazole core is known to confer a distinct lipophilicity and solubility profile compared to unsubstituted or differently substituted phenyl-oxazole analogs. While direct experimental data for this specific compound is not available in the primary literature, its calculated properties provide a baseline for comparison. The compound's molecular weight (249.22 g/mol) and polar surface area (estimated ~100 Ų) are intermediate between a smaller, more lipophilic analog (e.g., 5-phenyl-1,3-oxazole-4-carboxylic acid) and a larger, more polar derivative . The two methoxy groups enhance solubility in organic solvents and can improve cell permeability relative to non-methoxylated or mono-methoxylated analogs [1].

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Positional Isomer Differentiation: 5-(3,4-Dimethoxyphenyl) vs. 2-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

The position of the 3,4-dimethoxyphenyl substituent on the oxazole ring (C5 vs. C2) is a critical structural determinant. The target compound, with substitution at the 5-position, presents a different spatial orientation of the aryl group relative to the carboxylic acid moiety compared to its 2-substituted isomer . This positional isomerism can lead to divergent biological activities and synthetic utilities. For instance, a study on 2,5-disubstituted oxazole-4-carboxylic acid derivatives showed that the substitution pattern significantly impacts the compound's ability to interact with biological targets [1].

Synthetic Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Methoxy Group Impact on Anticancer Activity: A Class-Level Inference for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

While direct cytotoxicity data for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is absent from the primary literature, strong class-level evidence indicates that methoxy-substituted phenyl-oxazole derivatives exhibit potent anticancer activity [1]. A review of oxazole-based molecules highlights that substitution with phenyl, methoxy, or halogen groups increases effectiveness against various cancer cell lines [2]. Specifically, a structurally related compound, 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, has documented IC50 values in the low micromolar range against cancer cell lines . This suggests that the 3,4-dimethoxyphenyl motif in the target compound is a key pharmacophoric element for potential anticancer activity.

Cancer Biology Cytotoxicity Drug Discovery

Utility as a Precursor to Strongly Fluorescent Derivatives for Bioimaging Applications

The compound's core structure serves as a direct precursor to strongly fluorescent molecules. A primary research article details the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-((N-((4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl))carbonyl)oxazole, a compound that exhibits strong fluorescence [1]. This derivative was synthesized using chiral auxiliary-bearing isocyanides, highlighting the target compound's (as its carboxylic acid derivative) utility in creating optically active, fluorescent probes. This specific application is not shared by simpler oxazole-4-carboxylic acid analogs lacking the dimethoxyphenyl substitution.

Chemical Biology Fluorescent Probes Bioimaging

Validated Application Scenarios for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (89205-08-3)


Medicinal Chemistry: A Core Scaffold for Kinase Inhibitor Development

The oxazole-4-carboxylic acid scaffold is a validated starting point for developing potent and selective kinase inhibitors, including those targeting GSK-3 and IRAK4 [1][2]. The 5-(3,4-dimethoxyphenyl) variant provides a specific vector for chemical optimization, allowing medicinal chemists to explore unique binding interactions in the kinase ATP-binding pocket or adjacent allosteric sites. This application scenario is directly supported by the class-level evidence of oxazole-4-carboxylic acids as kinase inhibitors [3].

Chemical Biology: Precursor for Fluorescent Probe Synthesis

This compound is a documented precursor for synthesizing strongly fluorescent oxazole derivatives [1]. The specific 3,4-dimethoxyphenyl substitution is likely critical for the fluorescence properties of the final molecules. This makes it a valuable building block for chemical biology groups developing new probes for live-cell imaging, protein labeling, or high-throughput screening assays.

Structure-Activity Relationship (SAR) Studies in Cancer Research

The 3,4-dimethoxyphenyl motif is a known contributor to cytotoxic activity against cancer cell lines [1]. This compound serves as a key intermediate for synthesizing and evaluating novel analogs in anticancer SAR campaigns. By systematically modifying the 4-carboxylic acid group (e.g., to amides, esters, or other heterocycles), researchers can explore the impact on potency, selectivity, and ADME properties against a panel of cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.